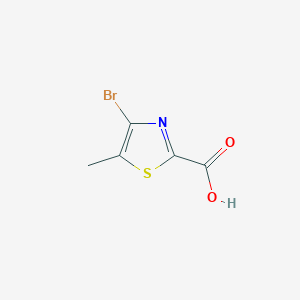

Acide 4-bromo-5-méthyl-1,3-thiazole-2-carboxylique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Improved Method for Synthesis of 2-Bromo-Thiazole-4-Carboxylic Acid

The synthesis of 2-bromo-thiazole-4-carboxylic acid is described as a multi-step process starting with the reaction of ethyl 2-amino-thiazole-4-carboxylate with thiourea and ethyl bromopyruvate without a solvent. Subsequent diazotization using DMSO and sodium nitrite at high temperatures yields ethyl 2-bromothiazole-4-carboxylate. Saponification in a potash-methanol solvent finally produces the desired 2-bromo-thiazole-4-carboxylic acid. The purity and structure of the compounds are confirmed through various spectroscopic methods, including melting point measurement, IR, MS (ESI), and 1H-NMR .

Molecular Cocrystals of 5-(4-Bromophenyl)-1,3,4-Thiadiazol-2-Amine

The study explores the crystal structures of products formed from the interaction of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with different carboxylic acids. The resulting structures exhibit hydrogen bonding and other noncovalent interactions, such as π-π stacking and Br···O interactions, which contribute to the stability of the crystal structures. These interactions are detailed, providing insight into the molecular arrangement and the potential for forming cocrystalline products with carboxylic acids .

Addition Products of Dimethyl Acetylenedicarboxylate to Thioureas

This paper discusses the addition of N-(p-bromophenyl)-N'-methylthiourea to acetylenedicarboxylic acid and its ester, leading to the formation of various thiazolidinone derivatives. The structures of these compounds are established through X-ray crystallography and 13C NMR studies. The paper also describes several reactions of the synthesized compounds, providing a comprehensive understanding of their chemical behavior .

Synthesis and Antidepressant Activity of 2-Bromo-1-(Thietan-3-Yl) Imidazole-4,5-Dicarboxylic Acid Derivatives

The synthesis of 2-bromo-1-(thietan-3-yl) imidazole-4,5-dicarboxylic acid derivatives is aimed at evaluating their antidepressant activities. The study confirms the structures of the synthesized compounds through elemental analysis and 1H NMR spectral data. The antidepressant activity is assessed using tail suspension and forced swimming tests, with one compound showing a significant reduction in anxiety and locomotor activity .

Experimental and Theoretical DFT Study on 4-Methylthiadiazole-5-Carboxylic Acid

A detailed study of 4-methylthiadiazole-5-carboxylic acid is conducted using density functional theory (DFT) and experimental spectroscopic methods. The paper investigates the molecular structure, electronic properties, and hydrogen bonding interactions of the compound. The solvent effects on intermolecular hydrogen bonding are also examined, along with the compound's nonlinear optical properties and molecular electrostatic potential surface map .

Synthesis and Characterization of 5-Bromo-1-(2-Cyano-Pyridin-4-Yl)-1H-Indazole-3-Carboxylic Acid Diethylamide

The synthesis of the title compound is achieved through a series of reactions starting with 5-bromoindazole-3-carboxylic acid methylester. The compound's structure is characterized by various spectroscopic techniques and confirmed by single crystal X-ray diffraction. The study provides insights into the intramolecular and intermolecular hydrogen bonding that influences the crystal packing .

Investigations in the Field of 2,1,3-Thiadiazole and 2,1,3-Selenadiazole

This research focuses on the bromination of benzo-2,1,3-thiadiazoles and the subsequent reactions of the brominated products. The study describes the formation of various derivatives, including β-amino acids, cinnamic acid derivatives, and styrene derivatives, depending on the reaction conditions. The paper also discusses the conversion of acid chlorides into amides .

Adducts from 4-Methylbenzo[d]Thiazol-2-Amine and Carboxylic Acids

The cocrystallization of 4-methylbenzo[d]thiazol-2-amine with carboxylic acids yields 11 crystalline adducts. The study provides a thorough analysis of the structural and supramolecular aspects of these adducts, highlighting the role of hydrogen bonding and other noncovalent associations in the stability and formation of the crystal structures .

Synthesis and Crystallographic Behavior of Ethyl 2-(4-Methyl-(2-Benzylidenehydrazinyl))Thiazole-4-Carboxylate

The synthesis of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate is described, and its properties are characterized by FTIR, NMR, and X-ray diffraction. The study also employs DFT to further investigate the molecular geometry, electronic structure, and hydrogen bonding sites of the compound. The theoretical calculations are compared with experimental data, showing good agreement .

Applications De Recherche Scientifique

- Les thiazoles, y compris l'acide 4-bromo-5-méthyl-1,3-thiazole-2-carboxylique, ont été étudiés pour leur potentiel antioxydant. Les antioxydants jouent un rôle crucial dans la neutralisation des radicaux libres et la protection des cellules contre les dommages oxydatifs. Les chercheurs explorent ces composés comme agents thérapeutiques potentiels pour les affections liées au stress oxydatif .

- Certains dérivés du thiazole présentent des propriétés analgésiques et anti-inflammatoires. Ces composés peuvent moduler les voies de la douleur et réduire l'inflammation. Enquêter sur les effets spécifiques de l'this compound dans ce contexte pourrait fournir des informations précieuses .

- Les thiazoles ont démontré des effets antimicrobiens contre les bactéries, les champignons et les virus. Les chercheurs ont synthétisé des dérivés avec une activité améliorée. Évaluer le potentiel antimicrobien de l'this compound pourrait contribuer au développement de nouveaux agents antimicrobiens .

- Les composés à base de thiazole, y compris l'this compound, ont été explorés pour leur activité antifongique. Enquêter sur leur efficacité contre des souches fongiques spécifiques pourrait conduire à de nouveaux médicaments antifongiques .

- Les chercheurs ont synthétisé des dérivés de thiazole avec des propriétés antitumorales et cytotoxiques. Ces composés peuvent inhiber la croissance des cellules cancéreuses ou induire la mort cellulaire. Évaluer l'impact de l'this compound sur les cellules tumorales pourrait être prometteur .

- Les thiazoles ont été étudiés pour leurs effets neuroprotecteurs. Ces composés peuvent aider à prévenir les dommages neuronaux et à améliorer les fonctions cognitives. Explorer les propriétés neuroprotectrices de l'this compound pourrait contribuer à la recherche sur les maladies neurodégénératives .

Propriétés antioxydantes

Effets analgésiques et anti-inflammatoires

Activité antimicrobienne

Propriétés antifongiques

Effets antitumoraux et cytotoxiques

Potentiel neuroprotecteur

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

4-bromo-5-methyl-1,3-thiazole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO2S/c1-2-3(6)7-4(10-2)5(8)9/h1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEHZAACYOLUIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1540130-95-7 |

Source

|

| Record name | 4-bromo-5-methyl-1,3-thiazole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)propanamide](/img/structure/B2548613.png)

![Ethyl 5-[(3-methylbut-2-en-1-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2548617.png)

![Ethyl 3-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2548619.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2548626.png)

![1-[(3,4-dichlorobenzyl)oxy]-4-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B2548628.png)

![2-(benzenesulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2548629.png)

![1-[(5-Chlorothiophen-2-yl)sulfonyl]piperazine hydrochloride](/img/no-structure.png)

![Ethyl 2-[8-[[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate](/img/structure/B2548632.png)

![3-(4-methoxyphenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propanamide](/img/structure/B2548634.png)